3,5-Dibenzo-24-crown-8
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Overview
Description
3,5-Dibenzo-24-crown-8: is a macrocyclic compound known for its ability to form complexes with metal ions. This property makes it a versatile reagent in organic synthesis. The compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. The “24” in its name refers to the total number of atoms in the ring, while “crown” denotes its crown-like structure. The “8” indicates the number of oxygen atoms in the ring. This compound is particularly noted for its ability to encapsulate large cations, such as potassium and cesium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzo-24-crown-8 typically involves the reaction of catechol with ethylene glycol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Another method involves the direct sulfonation of the parent crown ether, which can be isolated as a sulfonic acid or converted to a salt of choice .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibenzo-24-crown-8 undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. It forms stable complexes with alkali and alkaline earth metal ions, enhancing their solubility and reactivity .
Common Reagents and Conditions:
Complexation: Typically involves metal salts such as potassium iodide or cesium fluoride in an organic solvent like acetonitrile.
Oxidation: Can be carried out using oxidizing agents like nitric acid.
Substitution: Involves reagents such as alkyl halides under basic conditions.
Major Products:
Complexation: Metal-crown ether complexes.
Oxidation: Nitro derivatives of the crown ether.
Substitution: Alkylated crown ethers.
Scientific Research Applications
3,5-Dibenzo-24-crown-8 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Dibenzo-24-crown-8 exerts its effects primarily involves the formation of stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, encapsulating them within the ring structure. This complexation enhances the solubility and reactivity of the metal ions, facilitating various chemical reactions. The compound can also act as a molecular transporter, forming rotaxanes with ammonium ions and other guests .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Smaller ring size with six oxygen atoms, used for smaller cations like sodium and lithium.
Dibenzo-30-crown-10: Larger ring size with ten oxygen atoms, suitable for larger cations like barium.
Uniqueness: 3,5-Dibenzo-24-crown-8 is unique due to its optimal ring size for encapsulating larger cations such as potassium and cesium. Its ability to form stable complexes with these ions makes it particularly useful in applications requiring selective ion transport and complexation .
Properties
CAS No. |
75832-82-5 |
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Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2,5,8,15,18,21,24,27-octaoxatricyclo[26.4.0.09,14]dotriaconta-1(32),9,11,13,28,30-hexaene |
InChI |
InChI=1S/C24H32O8/c1-3-7-23-21(5-1)29-17-13-26-11-9-25-10-12-27-14-18-30-22-6-2-4-8-24(22)32-20-16-28-15-19-31-23/h1-8H,9-20H2 |
InChI Key |
XKPCSOGHEJMJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCOCCO1 |
Origin of Product |
United States |
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